3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

Catalog No.
S3075783
CAS No.
433938-69-3
M.F
C9H5ClF3NO
M. Wt
235.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

CAS Number

433938-69-3

Product Name

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

IUPAC Name

2-[3-chloro-5-(trifluoromethoxy)phenyl]acetonitrile

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59

InChI

InChI=1S/C9H5ClF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2

InChI Key

FAROZMXSBSQHOR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)CC#N

Solubility

not available

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile, with the chemical formula C9H5ClF3NO and a molecular weight of 235.59 g/mol, is an organic compound classified as an arylacetonitrile. It appears as a white solid with low solubility in water but is highly soluble in organic solvents. The compound features a chlorophenyl ring, a trifluoromethoxy group, and an acetonitrile moiety, making it a subject of interest in various chemical and biological research fields .

  • Substitution Reactions: The chloro group can be substituted with various nucleophiles under appropriate conditions.
  • Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, allowing for the formation of new bonds.
  • Rearrangement Reactions: The trifluoromethoxy group can influence the reactivity of the molecule, potentially leading to rearrangements under specific conditions.

This compound exhibits notable biological properties:

  • Anti-inflammatory Activity: It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation.
  • Antitumor Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells.
  • Antiviral Properties: Research indicates activity against viruses such as influenza and herpes simplex virus type 1 .

Several synthesis methods have been reported for 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile:

  • Reaction of 3-Chloro-5-(trifluoromethoxy)benzaldehyde with Malononitrile: This method involves heating the aldehyde with malononitrile in the presence of ammonium acetate under reflux conditions.
  • Alternative Routes: Other synthetic pathways may involve different starting materials and reagents, often tailored for specific applications or desired yields .

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several potential applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Agrochemical Development: Its unique chemical properties make it valuable in developing agrochemicals.
  • Material Science: The compound's stability and reactivity lend it potential uses in advanced materials .

Research on the interactions of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile focuses on its binding affinity to biological targets. Studies have indicated its potential to form stable complexes with proteins involved in inflammatory pathways and cancer progression. Understanding these interactions is crucial for exploring its therapeutic applications and optimizing its biological activity .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
3-Chlorobenzyl CyanideC8H6ClN0.88
3-Chloro-5-(trifluoromethyl)benzonitrileC9H5ClF3N0.88
4-Chloro-2-(trifluoromethyl)benzonitrileC9H6ClF3N0.88
3-Chloro-4-(trifluoromethyl)benzonitrileC9H6ClF3N0.83
2-Chloro-5-trifluoromethylbenzonitrileC9H6ClF3N0.83

The presence of both the chloro and trifluoromethoxy groups in 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile distinguishes it from similar compounds, enhancing its reactivity and potential applications in various fields .

XLogP3

3.4

Dates

Modify: 2023-08-18

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